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For researchers in genetics, molecular biology, and drug development, understanding the

precise interactions between transcription factors and DNA is paramount. The yeast

transcription factor SWI5, a key regulator of cell-cycle-specific gene expression, offers a

valuable model for studying these interactions. This guide provides a comparative analysis of

the DNA binding affinity of various SWI5 mutants, supported by experimental data and detailed

protocols.

Unveiling the Nuances of SWI5-DNA Recognition
SWI5 is a C2H2 zinc finger transcription factor that plays a pivotal role in the M/G1 phase

transition of the yeast cell cycle. Its ability to bind to specific DNA sequences in the promoters

of target genes, such as HO, is critical for their timely expression. The DNA binding affinity of

SWI5 is not solely dependent on its zinc finger domains; other structural features and

interactions with co-regulatory proteins significantly influence its binding specificity and

strength.

Comparing the DNA Binding Affinity of SWI5
Mutants
While a comprehensive quantitative comparison of a wide array of SWI5 mutants with specific

dissociation constants (Kd) is not readily available in a single study, research has highlighted

key mutations that qualitatively or semi-quantitatively alter its DNA binding properties. The
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following table summarizes these findings, providing a comparative overview of how different

mutations affect SWI5's interaction with DNA.

SWI5 Variant
Mutation/Modifi

cation

Effect on DNA

Binding Affinity

Binding

Partner(s)

Reference/Citati

on

Wild-type SWI5 -

Forms a low-

affinity complex

alone.

DNA [1]

Wild-type SWI5

+ GRF10
-

High-affinity,

cooperative

binding.

DNA, GRF10

(Pho2)
[1]

N-terminal

Deletion Mutant

Deletion of the

15-residue N-

terminal region of

the first zinc

finger.

Decreased DNA

binding affinity.
DNA [2]

Cooperative

Binding Mutants

Point mutations

in the 24-amino

acid region

(residues 482-

505) upstream of

the zinc fingers.

Normal intrinsic

DNA binding but

reduced

cooperative

binding with

GRF10.

DNA, GRF10

(Pho2)

Experimental Protocols
The characterization of SWI5-DNA interactions relies on a variety of in vitro techniques. The

Electrophoretic Mobility Shift Assay (EMSA) is a fundamental method used to assess the

binding of proteins to DNA.

Electrophoretic Mobility Shift Assay (EMSA)
Objective: To detect the interaction between SWI5 protein (or its mutants) and a specific DNA

probe.

Materials:
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Purified recombinant SWI5 protein (wild-type or mutant).

DNA probe: A short, double-stranded DNA oligonucleotide containing the SWI5 binding site,

labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

Binding Buffer (5X): e.g., 100 mM HEPES, 500 mM KCl, 50 mM MgCl₂, 5 mM EDTA, 50%

glycerol, 5 mM DTT.

Poly(dI-dC): A non-specific competitor DNA to reduce non-specific binding.

Loading Dye (6X): e.g., 0.25% Bromophenol Blue, 0.25% Xylene Cyanol, 30% Glycerol.

Native Polyacrylamide Gel (e.g., 5%): Prepared in a low ionic strength buffer like 0.5X TBE

(Tris/Borate/EDTA).

0.5X TBE Buffer.

Procedure:

Binding Reaction Setup:

In a microcentrifuge tube, prepare the binding reaction by adding the following

components in order:

Nuclease-free water to the final volume.

5X Binding Buffer (to a final concentration of 1X).

Poly(dI-dC) (e.g., to a final concentration of 50 ng/µL).

Labeled DNA probe (e.g., to a final concentration of 0.1-1 nM).

Purified SWI5 protein (in varying concentrations to determine binding affinity).

The final reaction volume is typically 10-20 µL.

Incubation:

Gently mix the reaction components.
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Incubate at room temperature for 20-30 minutes to allow the protein-DNA binding to reach

equilibrium.

Electrophoresis:

Add 6X Loading Dye to each binding reaction.

Load the samples onto a pre-run native polyacrylamide gel.

Run the gel in 0.5X TBE buffer at a constant voltage (e.g., 100-150V) at 4°C. The

electrophoresis is stopped when the dye front has migrated a sufficient distance.

Detection:

After electrophoresis, the gel is dried (for radioactive probes) or imaged directly (for

fluorescent probes).

If using a radioactive probe, expose the dried gel to a phosphor screen or X-ray film.

The free DNA probe will migrate faster, while the SWI5-DNA complex will migrate slower,

resulting in a "shifted" band.

Data Analysis:

The intensity of the shifted band and the free probe band are quantified.

The fraction of bound DNA is plotted against the protein concentration to estimate the

dissociation constant (Kd).

Visualizing Experimental and Biological Pathways
To better understand the methodologies and the biological context of SWI5 function, the

following diagrams illustrate the experimental workflow for an EMSA and the signaling pathway

that regulates SWI5 activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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